A Technical Guide to 2-Amino-4-methylpyrimidine for Researchers and Drug Development Professionals
A Technical Guide to 2-Amino-4-methylpyrimidine for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, and biological significance of 2-Amino-4-methylpyrimidine, a key building block in medicinal chemistry.
This technical guide provides a comprehensive overview of 2-Amino-4-methylpyrimidine, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. This document details its fundamental chemical properties, outlines common synthetic protocols, and explores its biological activities and therapeutic potential.
Core Chemical and Physical Properties
2-Amino-4-methylpyrimidine is a stable, crystalline solid at room temperature. Its chemical structure and key identifiers are summarized below, providing a foundational reference for its use in experimental settings.
| Property | Value | Source |
| CAS Number | 108-52-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₇N₃ | [1][2][4][5][6] |
| Molecular Weight | 109.13 g/mol | [1][3][7] |
| IUPAC Name | 4-methylpyrimidin-2-amine | [4][5][6] |
| Appearance | White to pale yellow or pale brown powder or lumps | [6] |
| Melting Point | 158-160 °C | |
| Synonyms | 2-Pyrimidinamine, 4-methyl-; 4-Methyl-2-pyrimidinamine; 6-Methyl-2-pyrimidinamine | [2][5] |
Synthesis of 2-Amino-4-methylpyrimidine
The synthesis of 2-Amino-4-methylpyrimidine and its derivatives is a well-established process in organic chemistry. A common and efficient method involves the condensation of a guanidine (B92328) salt with a β-dicarbonyl compound, such as acetylacetone (B45752), in an alkaline medium.
Experimental Protocol: Synthesis from Guanidine Nitrate (B79036) and Acetylacetone
This protocol outlines a typical laboratory-scale synthesis of a related compound, 2-amino-4,6-dimethylpyrimidine, which follows a similar reaction principle.
Materials:
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Guanidine nitrate
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Acetylacetone
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Sodium carbonate
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Water
Procedure:
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In a reaction vessel, dissolve 135.5 parts of guanidine nitrate and 33.5 parts of sodium carbonate in 250 parts of water.[2]
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To this aqueous alkaline solution, add 100 parts of acetylacetone to form a slurry.[2]
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Heat the slurry to 95-100°C for a duration of 2 hours, during which time crystal formation should be observed.[2]
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After the reaction period, cool the slurry to room temperature.
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Dilute the mixture with water to a total volume of 488 parts and further cool to 10°C for 1 hour to maximize precipitation.[2]
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Filter the resulting solid and wash the filter cake with a 2.5% brine solution cooled to 5-10°C.[2]
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The crude product can be further purified by recrystallization. For instance, the wet cake can be dissolved in 330 parts of water at 85-90°C, treated with activated carbon for 15 minutes, and then clarified by filtration.[2]
-
Cool the clarified solution to 15°C, stir for 15 minutes, and filter to collect the purified crystals.
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Wash the final product with cold water (5-10°C) and dry at 50°C.[2]
Biological Activity and Drug Development Applications
2-Amino-4-methylpyrimidine and its derivatives have garnered attention in drug discovery for their diverse biological activities. A notable application is in the development of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Derivatives of 2-Amino-4-methylpyridine (B118599) (a closely related scaffold) have been identified as potent inhibitors of iNOS.[7][8][9][10] This inhibitory action is significant as excessive nitric oxide (NO) production by iNOS is associated with various inflammatory diseases. The development of selective iNOS inhibitors is a key strategy for therapeutic intervention in such conditions.
The mechanism of action for these inhibitors often involves competitive binding to the active site of the iNOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide. This modulation of the nitric oxide signaling pathway is central to their therapeutic potential.
References
- 1. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 3. impactfactor.org [impactfactor.org]
- 4. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-methylpyrimidine [webbook.nist.gov]
- 6. 2-Amino-4-methylpyrimidine, 97% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
